molecular formula C17H19NO4S2 B10811781 3-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine

3-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine

Cat. No.: B10811781
M. Wt: 365.5 g/mol
InChI Key: QRSKBTYJJOWFAR-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine typically involves the following steps:

  • Formation of the Thiazolidine Ring: : The initial step involves the reaction of a suitable amine with a thiocarbonyl compound to form the thiazolidine ring. This can be achieved through the reaction of 4-methoxybenzylamine with carbon disulfide and an appropriate base under controlled conditions.

  • Introduction of the Sulfonyl Group: : The next step involves the sulfonylation of the thiazolidine ring. This is typically done using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

  • Final Product Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in a pure form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the sulfonyl group to a sulfide or thiol group.

  • Substitution: : The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions. Common reagents for these reactions include halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

  • Medicine: : Due to its potential biological activities, the compound is explored as a lead compound in drug discovery. It serves as a starting point for the development of new therapeutic agents.

  • Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl Chloride: A precursor in the synthesis of the target compound, known for its sulfonylating properties.

    2-(4-Methoxyphenyl)-1,3-thiazolidine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione: Contains a dione group, which alters its chemical reactivity and biological activity.

Uniqueness

3-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine is unique due to the presence of both methoxy-substituted phenyl groups and a sulfonyl group attached to the thiazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-21-14-5-3-13(4-6-14)17-18(11-12-23-17)24(19,20)16-9-7-15(22-2)8-10-16/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKBTYJJOWFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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